PK68

CAS No.: 2173556-69-7

Cat. No.: VC5258421

Molecular Formula: C22H24N4O3S

Molecular Weight: 424.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173556-69-7 |

|---|---|

| Molecular Formula | C22H24N4O3S |

| Molecular Weight | 424.52 |

| IUPAC Name | cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate |

| Standard InChI | InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27) |

| Standard InChI Key | DRCNWQYEKZTTEW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4 |

Introduction

Chemical Structure and Physicochemical Properties

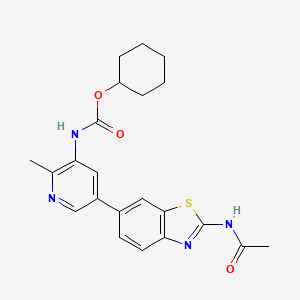

PK68, chemically designated as cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate, belongs to the class of type II kinase inhibitors. Its molecular formula is C<sub>22</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>S, with a molecular weight of 424.52 g/mol . The compound features a benzo[d]thiazole core linked to a methylpyridinyl-carbamate group, which facilitates binding to RIPK1's hydrophobic pocket.

Solubility and Stability

PK68 exhibits high solubility in dimethyl sulfoxide (DMSO) at 30 mg/mL (70.67 mM) but requires storage at -20°C to maintain stability . Prolonged storage at -80°C extends its shelf life to six months, whereas solutions stored at -20°C should be used within one month to avoid degradation .

Table 1: Key Chemical Properties of PK68

| Property | Value |

|---|---|

| Molecular Formula | C<sub>22</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>S |

| Molecular Weight | 424.52 g/mol |

| CAS Number | 2173556-69-7 |

| Solubility in DMSO | 30 mg/mL (70.67 mM) |

| Storage Conditions | -20°C (short-term), -80°C (long-term) |

Mechanism of Action: Targeting RIPK1-Dependent Necroptosis

Necroptosis, a caspase-independent cell death pathway, is regulated by RIPK1, RIPK3, and MLKL. PK68 inhibits RIPK1 kinase activity by binding to its inactive conformation (type II inhibition), thereby preventing autophosphorylation and subsequent recruitment of RIPK3 . This blockade disrupts the formation of the necrosome—a critical complex for MLKL activation—effectively halting necroptotic signaling.

In Vitro Kinase Selectivity

In vitro assays demonstrate PK68's high selectivity for RIPK1, with an IC<sub>50</sub> of ~90 nM against human RIPK1 and minimal off-target effects on 369 tested kinases . Notably, PK68 shows >50% inhibition of only five kinases (TRKA, TRKB, TRKC, TNIK, LIMK2) at 1 µM, underscoring its specificity .

Cellular Efficacy

PK68 suppresses necroptosis across human, mouse, and rat cells with EC<sub>50</sub> values of 14–22 nM . It inhibits phosphorylation of RIPK1 (Ser166), RIPK3 (Thr231/Ser232), and MLKL (Ser358) in TNF-α/z-VAD-treated cells, confirming its upstream action in the necroptotic cascade .

Pharmacokinetic and Pharmacodynamic Profiles

Oral Bioavailability and Distribution

PK68 exhibits favorable pharmacokinetics, with 67% oral bioavailability in murine models . Its plasma half-life (t<sub>1/2</sub>) of 3.2 hours and moderate volume of distribution (1.2 L/kg) support twice-daily dosing regimens in preclinical studies . Brain penetration studies using [<sup>11</sup>C]-PK68 reveal limited central nervous system (CNS) uptake, suggesting peripheral action dominates its therapeutic effects.

Table 2: Pharmacokinetic Parameters of PK68 in Mice

| Parameter | Value |

|---|---|

| Oral Bioavailability | 67% |

| Plasma Half-Life (t<sub>1/2</sub>) | 3.2 hours |

| Volume of Distribution | 1.2 L/kg |

| Clearance | 0.4 L/h/kg |

Therapeutic Applications

Inflammatory Disorders

In a murine model of TNF-α-induced SIRS, PK68 (10 mg/kg, oral) reduced serum levels of IL-6 and IL-1β by 85% and 78%, respectively, and improved survival rates from 0% to 90% . These effects correlate with suppressed RIPK1-mediated inflammation in splenic and pulmonary tissues .

Cancer Metastasis

Pre-treatment with PK68 (5 mg/kg, intraperitoneal) inhibited melanoma (B16-F10) and lung carcinoma (LLC) metastasis by 70–80% in mouse models . The compound attenuated tumor cell transmigration across endothelial barriers by downregulating adhesion molecules (ICAM-1, VCAM-1) on endothelial cells .

Research Findings and Clinical Implications

Comparative Efficacy Against Necroptosis Inducers

PK68 outperforms first-generation RIPK1 inhibitors (e.g., Nec-1s) in blocking TLR3- and TLR4-mediated necroptosis. In rat macrophages, PK68 achieved 95% inhibition of poly(I:C)/z-VAD-induced cell death at 100 nM, compared to 60% for Nec-1s .

Synergy with Chemotherapeutic Agents

Combining PK68 with doxorubicin enhanced apoptosis in triple-negative breast cancer (MDA-MB-231) cells by 40%, suggesting a dual mechanism of action—necroptosis inhibition and chemosensitization .

Future Directions and Challenges

Development of PET Tracers

Radiolabeled [<sup>11</sup>C]-PK68 enables non-invasive imaging of RIPK1 activity in vivo, offering a tool for monitoring neuroinflammatory diseases. Preliminary studies in rats show tracer accumulation in inflamed brain regions, though further optimization is needed to improve CNS penetration.

Clinical Translation Barriers

Despite promising preclinical data, PK68's limited brain bioavailability and potential off-target effects at high doses (e.g., TRKA inhibition) necessitate structural modifications . Phase I trials are anticipated to begin in 2026, focusing on inflammatory bowel disease and metastatic melanoma.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume